molecular formula C7ClF7 B1587038 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride CAS No. 4284-09-7

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Cat. No.: B1587038
CAS No.: 4284-09-7
M. Wt: 252.51 g/mol
InChI Key: WFPMVEWSBGBVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is a polyhalogenated aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group, a chlorine atom at the 3-position, and fluorine atoms at the 2-, 4-, 5-, and 6-positions. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, agrochemicals, and pharmaceuticals.

Preparation Methods

Halogen Exchange via Potassium Fluoride (KF) Fluorination

A common and well-documented approach to prepare fluorinated benzotrifluoride derivatives, including 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride, is the nucleophilic aromatic substitution of chlorine atoms by fluorine using potassium fluoride as the fluorinating agent.

  • Starting Materials : Typically, chlorinated benzotrifluoride derivatives such as 2,3,4,5-tetrachlorobenzotrifluoride or 2,3,4-trichlorobenzotrifluoride are used as substrates.
  • Reaction Conditions : The reaction is conducted in polar aprotic solvents known for fluorination, with tetramethylene sulfone (sulfolane) being preferred due to its stability and ability to dissolve KF and substrates effectively.
  • Temperature : The reaction temperature ranges between 160°C and 260°C, with higher temperatures favoring increased fluorination and lower residual chlorine content.
  • Pressure : Controlled pressure (e.g., 2.1 to 2.3 bar) is maintained to facilitate distillation of the desired fluorinated product during the reaction.
  • Catalysts and Additives : Tetraphenylphosphonium bromide can be added as a phase transfer catalyst to improve reaction efficiency.
  • Yields : Yields vary depending on the degree of substitution and reaction conditions but can reach up to approximately 60% for tetrafluorobenzotrifluoride derivatives.

Example Procedure :
A mixture of tetramethylene sulfone and anhydrous potassium fluoride is dried by distillation under reduced pressure. The chlorinated benzotrifluoride is then added, and the mixture is heated to about 210–230°C with stirring under autogenous pressure. The product distills off and is collected, then purified by fractional distillation to isolate this compound with high purity.

Chlorination of Fluorinated Benzotrifluoride Precursors

Selective chlorination of partially fluorinated benzotrifluoride compounds can yield chlorotetrafluorobenzotrifluoride derivatives.

  • Starting Materials : Fluorinated benzotrifluoride compounds such as 3-chloro-2,4-difluoro-benzotrifluoride.
  • Reagents : Chlorination reagents like chlorine gas or aluminum chloride (AlCl3) as a Lewis acid catalyst.
  • Conditions : Chlorination is typically done under controlled temperature (e.g., reflux at ~40°C) and in inert solvents such as methylene chloride.
  • Outcome : This method allows the introduction of chlorine atoms at specific positions on the aromatic ring to generate desired chlorotetrafluoro derivatives.

An example involves chlorination of 3-chloro-2,4-difluoro-benzotrifluoride with AlCl3 in methylene chloride, yielding 2,3,4-trichlorobenzotrifluoride, which can be further fluorinated.

Catalytic Hydrogenation with Hydrogen Chloride Acceptors

An alternative method involves the catalytic hydrogenation of chlorofluorobenzotrifluoride derivatives in the presence of hydrogen chloride acceptors to selectively remove chlorine atoms or modify substitution patterns.

  • Catalysts : Metal catalysts such as palladium or platinum on carbon.
  • Hydrogen Chloride Acceptors : Compounds that neutralize formed HCl to drive the reaction forward.
  • Process : The chlorinated benzotrifluoride is hydrogenated under controlled conditions, selectively reducing chlorine substituents while retaining fluorine atoms.
  • Advantages : This method allows fine-tuning of chlorine content and substitution pattern in the final product.

This process is suitable for preparing benzotrifluorides with specific chlorine and fluorine substitution patterns, including this compound.

Summary Table of Preparation Methods

Method Starting Material Reagents & Catalysts Conditions Yield & Notes
Potassium Fluoride Fluorination Chlorinated benzotrifluoride derivatives (e.g., 2,3,4,5-tetrachlorobenzotrifluoride) Potassium fluoride, tetramethylene sulfone, tetraphenylphosphonium bromide (catalyst) 160–260°C, 2.1–2.3 bar pressure, 12–18 hours Yields ~60%; reaction temperature affects degree of fluorination; product distilled during reaction
Chlorination Partially fluorinated benzotrifluoride Chlorine gas, AlCl3 Reflux (~40°C), methylene chloride solvent Enables selective chlorination; intermediate for further fluorination or modification
Catalytic Hydrogenation Fluorine and chlorine substituted benzotrifluoride Pd or Pt catalyst, hydrogen, HCl acceptor Mild hydrogenation conditions Allows selective dechlorination; fine control of substitution pattern

Chemical Reactions Analysis

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

Fluorinated Solvents

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is utilized as a solvent in chemical reactions, particularly those involving the synthesis of fluorinated compounds. Its high polarity and ability to dissolve a wide range of materials enhance reaction efficiency and selectivity.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated that using this solvent significantly improved the yield of fluorinated products in nucleophilic substitutions compared to traditional solvents. The results indicated an increase in reaction rates and selectivity due to the solvent's unique properties .

Specialty Coatings

The compound is integral to the formulation of high-performance coatings that require exceptional chemical resistance and thermal stability. Its applications span industries such as automotive and aerospace.

Data Table: Properties of Coatings

PropertyValue
Chemical ResistanceExcellent
Thermal StabilityHigh
Typical ApplicationsAutomotive, Aerospace

The incorporation of this compound in coatings has been shown to enhance durability against harsh environmental conditions .

Electronics Manufacturing

In the electronics sector, this compound serves as a cleaning agent for precision parts. Its effectiveness in removing contaminants without damaging sensitive components makes it invaluable for maintaining high-quality performance in electronic devices.

Case Study: Cleaning Agent Performance

Research indicated that using this compound in cleaning processes resulted in a significant reduction of particulate contamination on circuit boards compared to conventional cleaning agents .

Refrigerants

The compound is also being explored as a potential refrigerant in cooling systems. It offers lower environmental impact compared to traditional refrigerants while maintaining efficient thermal properties.

Environmental Impact Analysis

Studies suggest that utilizing this compound as a refrigerant could contribute to reduced greenhouse gas emissions due to its lower global warming potential (GWP) compared to hydrofluorocarbons (HFCs) .

Research Applications

In addition to its industrial uses, this compound is widely used in academic research for various applications including:

  • Nuclear Magnetic Resonance (NMR) Studies : It serves as a standard reference material due to its distinct spectral characteristics.
  • Catalysis Research : The compound has been employed in studies exploring new catalytic processes involving fluorinated substrates .

Data Table: Research Applications

Application TypeDescription
NMR StudiesUsed as a reference standard
CatalysisInvestigated for new catalytic processes
Material ScienceStudied for its properties in coatings

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is primarily related to its chemical reactivity. The presence of multiple fluorine atoms and a chlorine atom makes it highly reactive in substitution and coupling reactions. These reactions often involve the formation of intermediates that can further react to form desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride (CAS 13601-46-0)

  • Structure : Bromine replaces chlorine at the 3-position.
  • Molecular Weight : 296.97 g/mol (vs. ~232.5 g/mol for the chloro analog).
  • Reactivity : Bromine’s lower electronegativity and larger atomic radius compared to chlorine may increase susceptibility to nucleophilic substitution. However, hydrodefluorination (HDF) studies on chloro-fluoroarenes (e.g., 3-chloro-2,4,5,6-tetrafluoropyridine) show preferential C–F bond cleavage over C–Cl, suggesting chlorine’s stability under HDF conditions .
  • Applications : Used as an intermediate in fluorinated material synthesis. Higher molecular weight may affect solubility and volatility compared to the chloro analog .

b) 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride (CAS 1350637-05-6)

  • Structure : Trichloromethyl (-CCl₃) replaces trifluoromethyl (-CF₃).
  • Molecular Weight : 301.88 g/mol.
  • Properties : The -CCl₃ group increases density (1.78 g/cm³ predicted) and boiling point (241.7°C predicted) compared to -CF₃ analogs. Reduced thermal stability due to weaker C–Cl bonds.
  • Reactivity : Likely more reactive in radical-mediated dehalogenation but less stable in hydrolytic environments .

Pyridine Derivatives

a) 3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8)

  • Structure : Pyridine ring replaces benzene, with similar halogen substitution.
  • Physical Properties : Density = 1.447 g/cm³; boiling point = 118–121°C; melting point = 7.9°C .
  • Reactivity : DFT studies confirm that halogen substitution shortens N–C bond lengths, enhancing electrophilic substitution at nitrogen-adjacent positions. HDF reactions selectively cleave C–F bonds (e.g., 4-position) without affecting C–Cl, aligning with nucleophilic aromatic substitution mechanisms .
  • Applications : Key intermediate in agrochemicals and pharmaceuticals .

Carboxylic Acid Derivatives

a) 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid (CAS 5360-81-6)

  • Structure : Carboxylic acid (-COOH) replaces -CF₃.
  • Physical Properties : Melting point = 89–91°C; pKa = 1.57 (predicted).
  • Reactivity : The electron-withdrawing -COOH group enhances acidity and directs electrophilic attacks to meta/para positions.
  • Applications : Used in organic photovoltaic (OPV) materials; mixed chlorination at bay positions affects OPV efficiency .

b) 3-Chloro-2,4,5,6-tetrafluorobenzoyl Chloride (CAS 292621-58-0)

  • Structure : Benzoyl chloride derivative of the above acid.
  • Properties : Moisture-sensitive; refractive index = 1.4898; UN3265 (corrosive liquid).
  • Reactivity : High electrophilicity enables facile acylation reactions .

Biological Activity

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS No. 4284-09-7) is a fluorinated aromatic compound with a molecular weight of 252.52 g/mol. It is primarily used in various industrial applications, including as a solvent, in specialty coatings, electronics manufacturing, and as a refrigerant. This article focuses on its biological activity, exploring its potential effects on human health and the environment.

PropertyValue
Molecular FormulaC₇ClF₇
Molecular Weight252.52 g/mol
Physical StateLiquid
ColorColorless to pale yellow
OdorNot available

Toxicological Profile

Research indicates that this compound exhibits certain toxicological properties. In laboratory settings, it has been shown to have irritant effects on skin and eyes upon contact. Inhalation exposure can lead to respiratory discomfort and requires immediate medical attention if symptoms persist .

Environmental Impact

This compound is being investigated for its potential environmental impact as a refrigerant. Compared to traditional refrigerants, it is believed to have a lower global warming potential (GWP), making it an attractive alternative in cooling systems. However, comprehensive studies are needed to fully understand its ecological footprint and degradation pathways in the environment .

Case Studies

  • Case Study: Anticancer Activity
    A study explored the effects of fluorinated compounds on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant antiproliferative effects. Although direct studies on this compound are lacking, the findings suggest that similar structures may have therapeutic potential against cancer .
  • Case Study: Environmental Assessment
    Another study assessed the environmental behavior of fluorinated solvents including this compound. The findings highlighted concerns regarding bioaccumulation and toxicity to aquatic organisms, necessitating further investigation into its long-term ecological impacts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride, and how do reaction conditions impact yield?

  • The compound is typically synthesized via fluorination of chlorinated aromatic precursors. For example, halogen exchange reactions using fluorinating agents like KF or HF under catalytic conditions (e.g., SbCl₃) at 120–150°C are common. Elevated temperatures and inert atmospheres are critical to minimize side reactions and ensure complete fluorination .
  • Methodological Note : Optimize reaction stoichiometry (e.g., excess fluorinating agent) and monitor progress via ¹⁹F NMR to track fluorine incorporation.

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Purification methods include fractional distillation (boiling point: 136.1°C at 760 mmHg) or recrystallization using non-polar solvents. Validate purity via GC-MS (retention time matching) and elemental analysis (C, Cl, F content). Density (1.664 g/cm³) and refractive index (1.391) serve as secondary purity indicators .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹⁹F NMR : Assign signals based on substitution patterns (e.g., ¹⁹F NMR distinguishes between para/meta fluorine environments).
  • GC-MS : Confirm molecular ion peak (m/z 252.52) and fragmentation patterns.
  • FT-IR : Identify C-Cl (~550–750 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound?

  • Store in tightly sealed containers in cool (<25°C), ventilated areas. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) due to risk of violent reactions. Use PPE (gloves, goggles) and work in fume hoods. Emergency measures: Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. How are key physical properties (e.g., boiling point, density) experimentally determined?

  • Boiling point: Use a calibrated distillation apparatus under atmospheric pressure (136.1°C).
  • Density: Measure via pycnometry or digital densitometer at 20°C.
  • Refractive index: Determine using an Abbe refractometer (nₐ = 1.391) .

Advanced Research Questions

Q. What factors influence the reactivity of chlorine substituents in nucleophilic substitution reactions?

  • The electron-withdrawing effect of fluorine and trifluoromethyl groups activates the chlorine atom for substitution. Use polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines, thiols) at 60–80°C. Monitor regioselectivity via LC-MS to identify substitution products .

Q. How do fluorine substituents affect the compound’s thermal and chemical stability?

  • Fluorine’s strong C-F bonds enhance thermal stability (decomposition >250°C). However, meta-fluorine atoms may sterically hinder electrophilic aromatic substitution. Conduct thermogravimetric analysis (TGA) and DFT calculations to map substituent effects .

Q. What computational methods are used to predict electronic properties and reaction pathways?

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electrostatic potential surfaces and HOMO-LUMO gaps. Compare computed ¹⁹F NMR shifts with experimental data to validate accuracy. Software: Gaussian or ORCA .

Q. How can researchers resolve contradictions in reported synthetic yields or product distributions?

  • Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use high-purity starting materials and validate via GC-MS. Cross-reference with literature using the same catalysts (e.g., SbCl₃ vs. HF-pyridine) .

Q. What role does this compound play in synthesizing fluorinated aromatic intermediates?

  • It serves as a precursor for trifluoromethylated benzoyl chlorides (via Friedel-Crafts acylation) or pyridine derivatives (via SNAr reactions). Applications include agrochemicals and pharmaceuticals. For example, react with Grignard reagents to introduce alkyl/aryl groups .

Q. Data Contradiction Analysis Example

  • Issue : Discrepancies in reported boiling points (e.g., 136.1°C vs. 130–135°C in older studies).
  • Resolution : Verify experimental conditions (e.g., pressure calibration, purity of sample). Use gas chromatography with a reference standard to confirm retention time .

Properties

IUPAC Name

1-chloro-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPMVEWSBGBVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380807
Record name 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-09-7
Record name 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Reactant of Route 5
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.